molecular formula C12H13N5 B563298 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1216997-87-3

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

Cat. No.: B563298
CAS No.: 1216997-87-3
M. Wt: 230.289
InChI Key: LAZSIJHHPMHKQI-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a heterocyclic aromatic compound. It is a deuterated form of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, which is known for its association with the formation of carcinogenic and mutagenic heterocyclic amines in cooked meats . This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves the incorporation of deuterium atoms into the parent compound. The general synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and aldehyde.

    Cyclization: The intermediate compounds undergo cyclization to form the imidazoquinoxaline core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the imidazoquinoxaline core .

Scientific Research Applications

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has a broad range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is unique due to the presence of deuterium atoms, which can be used in isotope labeling studies. This allows for more precise tracking of the compound in metabolic and pharmacokinetic studies, providing valuable insights into its behavior and effects .

Properties

IUPAC Name

4,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZSIJHHPMHKQI-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2C)C)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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